molecular formula C12H18FNO B1445084 [2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine CAS No. 1249593-41-6

[2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine

Cat. No.: B1445084
CAS No.: 1249593-41-6
M. Wt: 211.28 g/mol
InChI Key: XHXLNIRXMTWEBN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methoxypropan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromoethylamine hydrobromide.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Methoxylation: The final step involves the methoxylation of the amine using methanol and a catalyst such as sulfuric acid to obtain 2-(4-Fluorophenyl)ethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Similar structure but lacks the methoxypropan-2-ylamine moiety.

    1-(4-Fluorophenyl)-2-(methylamino)propan-1-one: Contains a ketone group instead of an amine.

    4-Fluoroamphetamine: Similar phenyl and fluorine substitution but different alkyl chain structure.

Uniqueness

2-(4-Fluorophenyl)ethylamine is unique due to its combination of a fluorophenyl group with a methoxypropan-2-ylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXLNIRXMTWEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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